molecular formula C17H20N4O B083978 Propizepine CAS No. 10321-12-7

Propizepine

Cat. No.: B083978
CAS No.: 10321-12-7
M. Wt: 296.37 g/mol
InChI Key: YFLBETLXDPBWTD-UHFFFAOYSA-N
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Description

Propizepine is a tricyclic antidepressant that was introduced in France in the 1970s for the treatment of depression. It is known by the brand names Depressin and Vagran. The compound is a benzodiazepinone derivative and has been patented for its antidepressive, antihistaminic, antianaphylactic, thymoanaleptic, antiserotonine, antispasmodic, and analgesic properties .

Preparation Methods

The synthesis of propizepine involves the condensation of 2-chloronicotinic acid with o-phenylenediamine, leading to the formation of a tricyclic lactam. This reaction involves amide formation and nucleophilic aromatic displacement of chlorine. The tricyclic lactam is then treated with 1-chloro-2-dimethylaminopropane to obtain this compound. This alkylation step often proceeds via the aziridinium ion, with the anion attacking the secondary or tertiary carbon of the aziridinium ring .

Chemical Reactions Analysis

Propizepine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where different nucleophiles replace specific groups in the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Propizepine has been studied for its various pharmacological properties. It has been used in research related to:

    Chemistry: Studying the synthesis and reactivity of tricyclic compounds.

    Biology: Investigating its effects on neurotransmitter systems and its potential as an antidepressant.

    Medicine: Exploring its use in treating depression and other mood disorders.

Mechanism of Action

Propizepine exerts its effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action helps alleviate symptoms of depression. The compound also has antihistaminic and antiserotonine properties, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Propizepine is similar to other tricyclic antidepressants such as imipramine and amitriptyline. it is unique in its specific chemical structure and pharmacological properties. Similar compounds include:

This compound stands out due to its unique combination of antidepressive, antihistaminic, and antiserotonine properties .

Properties

IUPAC Name

6-[2-(dimethylamino)propyl]-11H-pyrido[3,2-c][1,5]benzodiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-12(20(2)3)11-21-15-9-5-4-8-14(15)19-16-13(17(21)22)7-6-10-18-16/h4-10,12H,11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLBETLXDPBWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2NC3=C(C1=O)C=CC=N3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14559-79-6 (hydrochloride)
Record name Propizepine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010321127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20864247
Record name 6-[2-(Dimethylamino)propyl]-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10321-12-7
Record name Propizepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10321-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propizepine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010321127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[2-(Dimethylamino)propyl]-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propizepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.629
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPIZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09B57945V9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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